molecular formula C6Cl3N3O6 B14681018 1,2,3-Trichloro-4,5,6-trinitrobenzene CAS No. 28260-63-1

1,2,3-Trichloro-4,5,6-trinitrobenzene

Cat. No.: B14681018
CAS No.: 28260-63-1
M. Wt: 316.4 g/mol
InChI Key: LQYCEPZHJMYYQE-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-4,5,6-trinitrobenzene is a polynitrobenzene derivative known for its high-energy properties. This compound is characterized by the presence of three chlorine atoms and three nitro groups attached to a benzene ring. It is primarily used in the development of energetic materials due to its stability and high detonation velocity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-4,5,6-trinitrobenzene can be synthesized through the nitration of 1,2,3-trichlorobenzene using a mixture of nitric acid and sulfuric acid. The nitration process is typically carried out at elevated temperatures to ensure complete substitution of hydrogen atoms with nitro groups .

Industrial Production Methods: The industrial production of this compound involves large-scale nitration processes. The reaction is conducted in a controlled environment to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Substitution Reactions

TCTNB undergoes nucleophilic substitution, enabling the synthesis of energetic derivatives:

2.1. Amination to TATB

Reaction :

C6Cl3(NO2)3+3 NH3C6(NH2)3(NO2)3+3 HCl\text{C}_6\text{Cl}_3(\text{NO}_2)_3 + 3\ \text{NH}_3 \rightarrow \text{C}_6(\text{NH}_2)_3(\text{NO}_2)_3 + 3\ \text{HCl}

  • Solvent : Toluene or dimethyl sulfoxide (DMSO) .

  • Conditions : Excess ammonia gas at 65–95°C yields TATB in 50–74% purity .

  • Impurities : Over-amination produces sensitive byproducts like 1,3,5-triamino-2-chloro-4,6-dinitrobenzene (TACDNB) .

2.2. Azide Substitution

TCTNB reacts with sodium azide to form 1,3,5-triazido-2,4,6-trinitrobenzene (TATNB) :

C6Cl3(NO2)3+3 NaN3C6(N3)3(NO2)3+3 NaCl\text{C}_6\text{Cl}_3(\text{NO}_2)_3 + 3\ \text{NaN}_3 \rightarrow \text{C}_6(\text{N}_3)_3(\text{NO}_2)_3 + 3\ \text{NaCl}

  • Conditions : Room temperature in acetone or DMSO .

  • Product Use : TATNB is a high-velocity explosive (detonation velocity: 7,350 m/s) .

Decomposition and Stability

TCTNB decomposes through two primary pathways:

3.1. Thermal Decomposition

  • Gas Evolution : Releases nitrogen gas, converting to benzotrifuroxan .

  • Kinetics : First-order decomposition in m-xylene:

    Temperature (°C)Half-Life
    70340 minutes
    8089 minutes
    10015 minutes
  • Explosivity : Rapid heating above 168°C causes detonation .

3.2. Solvent-Mediated Degradation

  • DMSO Interaction : Dissolved TCTNB undergoes substitution reactions with DMSO, forming hydroxylated derivatives (e.g., 2-hydroxy-4,6-dichloro-1,3,5-trinitrobenzene) .

  • Color Change : Solutions transition from colorless to yellow within 24 hours due to impurity formation .

Impurity Formation and Control

  • TACDNB : Generated during incomplete amination of TCTNB or its precursor 1,3,5,6-tetrachloro-2,4-dinitrobenzene .

  • Mitigation : Strict stoichiometric control of ammonia and reaction temperature minimizes byproducts .

Comparative Reactivity

Reaction TypeReagents/ConditionsProductKey Challenges
NitrationHNO₃/H₂SO₄, 150°CTCTNBHarsh conditions required
AminationNH₃ in toluene, 65–95°CTATBByproduct sensitivity
Azide SubstitutionNaN₃ in acetone, RTTATNBSlow kinetics at RT
Solvolysis (DMSO)DMSO, 24 hoursHydroxylated derivativesUnintended substitutions

Scientific Research Applications

1,2,3-Trichloro-4,5,6-trinitrobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3-Trichloro-4,5,6-trinitrobenzene involves the interaction of its nitro and chlorine groups with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates, while the chlorine atoms can participate in substitution reactions. These interactions lead to the formation of various products that exhibit unique properties .

Comparison with Similar Compounds

Uniqueness: 1,2,3-Trichloro-4,5,6-trinitrobenzene is unique due to its specific arrangement of chlorine and nitro groups, which imparts distinct chemical and physical properties. Its high detonation velocity and stability make it a valuable compound in the field of energetic materials .

Properties

CAS No.

28260-63-1

Molecular Formula

C6Cl3N3O6

Molecular Weight

316.4 g/mol

IUPAC Name

1,2,3-trichloro-4,5,6-trinitrobenzene

InChI

InChI=1S/C6Cl3N3O6/c7-1-2(8)4(10(13)14)6(12(17)18)5(3(1)9)11(15)16

InChI Key

LQYCEPZHJMYYQE-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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